ANAT inhibitor-4 (dilithium)
Description
ANAT inhibitor-4 (dilithium) is a lithium-based organic compound investigated for its electrochemical properties, particularly in energy storage applications. Structurally, it belongs to the triflimide family of dilithium salts, characterized by a 1,4-phenylene core substituted with bis((trifluoromethylsulfonyl)amide) groups. This design leverages electron-withdrawing substituents (EWGs) like halogens to modulate redox potentials and enhance stability in high-voltage environments .
The compound’s core structure, dilithium 1,4-phenylenebis((trifluoromethylsulfonyl)amide) (Li₂-PDFSA), serves as a foundational framework for derivatives such as Li₂-DC-PDFSA (chlorinated) and Li₂-DF-PDFSA (fluorinated). These variants are tailored to optimize electrochemical performance, solubility, and thermal stability .
Properties
Molecular Formula |
C28H43Li2N8O21P3S |
|---|---|
Molecular Weight |
966.6 g/mol |
IUPAC Name |
dilithium;(2S)-2-[3-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]propanoylamino]butanedioate |
InChI |
InChI=1S/C28H45N8O21P3S.2Li/c1-28(2,22(42)25(43)31-5-3-16(37)30-6-8-61-7-4-17(38)35-14(27(44)45)9-18(39)40)11-54-60(51,52)57-59(49,50)53-10-15-21(56-58(46,47)48)20(41)26(55-15)36-13-34-19-23(29)32-12-33-24(19)36;;/h12-15,20-22,26,41-42H,3-11H2,1-2H3,(H,30,37)(H,31,43)(H,35,38)(H,39,40)(H,44,45)(H,49,50)(H,51,52)(H2,29,32,33)(H2,46,47,48);;/q;2*+1/p-2/t14-,15+,20-,21?,22-,26+;;/m0../s1 |
InChI Key |
KTDMXUXWUIEBQJ-VNULBPDZSA-L |
Isomeric SMILES |
[Li+].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])O |
Canonical SMILES |
[Li+].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCCC(=O)NC(CC(=O)[O-])C(=O)[O-])O |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Insights and Reactivity
ANAT inhibitor-4 (dilithium) features a complex structure with:
-
Phosphate ester groups : Likely involved in ionic interactions or hydrolysis under specific conditions.
-
Ligand moieties : Includes pyrimidine and cysteine derivatives, suggesting potential coordination chemistry with metals or participation in redox reactions.
-
Lithium counterions : Stabilize negative charges on phosphate and carboxylate groups, influencing solubility and reactivity .
Key Functional Groups and Potential Reactions
| Functional Group | Reactivity | Example Reactions |
|---|---|---|
| Phosphate esters | Hydrolysis under acidic/basic conditions | Cleavage to phosphoric acid and alcohols. |
| Thiol (-SH) groups | Oxidation or disulfide bond formation | Conversion to sulfonic acids or crosslinking. |
| Amide bonds | Hydrolysis or enzymatic cleavage | Breakdown to carboxylic acids and amines. |
| Pyrimidine rings | Electrophilic substitution | Potential halogenation or nitration. |
Synthetic Considerations
Comparison with Similar Compounds
Critical Research Findings
Notes and Limitations
- Contradictions in Literature: references a DPP-4 inhibitor (anagliptin), which is pharmacologically distinct from ANAT-targeted compounds, highlighting the need for precise classification of "ANAT inhibitor" terminology .
- Synthesis Challenges : lists phenylenediamine derivatives as substrate analogues, but their direct relevance to dilithium-based energy storage materials remains unclear .
- Data Gaps : Detailed mechanistic studies on degradation pathways and long-term cycling performance are sparse in the reviewed literature.
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